2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide
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Overview
Description
2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. Subsequent steps involve the introduction of the methoxyphenyl and pyridine groups through substitution reactions. The final step usually involves the acylation of the pyrazole ring to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyrazole ring can lead to a dihydropyrazole compound.
Scientific Research Applications
2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide: shares structural similarities with other pyrazole and pyridine derivatives.
Benzimidazoles: These compounds also feature heterocyclic rings and are known for their broad range of biological activities.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C20H22N4O2/c1-14-18(13-19(25)22-12-9-15-7-10-21-11-8-15)20(24-23-14)16-3-5-17(26-2)6-4-16/h3-8,10-11H,9,12-13H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
DHGLXTRXQICFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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